molecular formula C11H14 B7797727 trans-1-Phenyl-1-pentene CAS No. 52181-77-8

trans-1-Phenyl-1-pentene

Cat. No.: B7797727
CAS No.: 52181-77-8
M. Wt: 146.23 g/mol
InChI Key: KHMYONNPZWOTKW-VMPITWQZSA-N
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Description

trans-1-Phenyl-1-pentene (IUPAC name: (E)-1-phenyl-1-pentene) is an unsaturated hydrocarbon characterized by a pentene chain with a phenyl substituent at the first carbon, arranged in a trans configuration across the double bond. Its molecular formula is C₁₁H₁₄, with a molecular weight of 146.23 g/mol . The trans stereochemistry reduces steric hindrance between the phenyl group and the pentene chain, enhancing stability compared to its cis counterpart.

This compound is primarily utilized in organic synthesis as a precursor for more complex molecules, though specific industrial applications remain understudied. Its reactivity is governed by the electron-rich double bond, making it amenable to electrophilic additions and polymerization reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-pent-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H,2-3H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMYONNPZWOTKW-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-18-6, 16002-93-0, 52181-77-8
Record name 1-Pentenylbenzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1-Phenyl-1-pentene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentenylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052181778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-pentenylbenzene
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Record name Pentenylbenzene
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Preparation Methods

Reaction Mechanism and Ylide Preparation

The ylide, butylidenetriphenylphosphorane, is generated by deprotonating butyltriphenylphosphonium bromide with a strong base such as lithium hexamethyldisilazide (LiHMDS), sodium hexamethyldisilazide (NaHMDS), or potassium hexamethyldisilazide (KHMDS). The choice of base significantly influences the stereochemical outcome:

  • LiHMDS : Produces ylides that favor the trans isomer due to lithium’s coordination effects, which stabilize transition states leading to the trans configuration.

  • NaHMDS/KHMDS : Yield predominantly the cis isomer (>90%) in the absence of lithium ions.

Optimization of trans Isomer Yield

Key variables affecting the trans/cis ratio include:

  • Additives : Introducing LiBr to NaHMDS or KHMDS systems increases trans selectivity by 30–60%.

  • Solvent and Atmosphere : Anhydrous tetrahydrofuran (THF) under inert nitrogen or argon atmospheres prevents ylide decomposition.

Table 1: Stereochemical Outcomes Under Different Conditions

BaseAdditivetrans Isomer (%)cis Isomer (%)
LiHMDSNone5941
NaHMDSNone1090
NaHMDSLiBr4159
KHMDSNone892
KHMDSLiBr2971

These data highlight lithium’s critical role in enhancing trans selectivity, likely through Lewis acid-mediated transition-state stabilization.

Alternative Synthetic Approaches

While the Wittig reaction is predominant, other methods have been explored, albeit with limited documentation in peer-reviewed literature.

Grignard Reagent-Based Synthesis

A Grignard approach involves reacting phenylmagnesium bromide with pentenal derivatives. However, the excerpt from the Canadian Journal of Chemistry describes a related synthesis of 4-amino-4-phenyl-3-butena-2-one, suggesting that analogous strategies for this compound may require stringent control over reaction conditions to avoid side products like polymeric alkenes.

Catalytic Hydroamination

A patent by Müller et al. outlines biocatalytic hydroamination for synthesizing trans-alkenes, though its applicability to this compound remains speculative without explicit experimental validation.

Industrial-Scale Production Challenges

Industrial synthesis demands cost-effective and scalable protocols. The Wittig reaction’s reliance on stoichiometric phosphine reagents poses economic and environmental challenges. Recent advances focus on:

  • Catalytic Wittig Variants : Recyclable phosphine oxide catalysts reduce waste generation.

  • Continuous-Flow Systems : Enhance yield and stereoselectivity through precise temperature and residence time control.

Analytical Validation of Synthetic Products

Post-synthesis characterization is critical for verifying stereochemical purity:

  • Gas Chromatography (GC) : Resolves cis and trans isomers based on retention times.

  • 1^1H NMR Spectroscopy : Distinct coupling constants (Jtrans16J_{trans} \approx 16 Hz vs. Jcis10J_{cis} \approx 10 Hz) confirm configuration.

  • Mass Spectrometry : NIST reference data (m/z 146.2289) validate molecular identity .

Chemical Reactions Analysis

Epoxidation with Meta-Chloroperoxybenzoic Acid (MCPBA)

MCPBA reacts stereospecifically with trans-1-phenyl-1-pentene to form this compound oxide. The reaction proceeds via an electrocyclic mechanism where oxygen is transferred to the same face of the double bond, preserving the trans configuration .

Key Data:

ParameterValue/OutcomeSource
SolventChlorobenzene or 1,2-dichloroethane
Temperature80–100°C
Product Ratio (cis:trans)1:11.3 (epoxides)
Competing ReactionOveroxidation to valerophenone

Mechanism:

  • Concerted oxygen transfer to the alkene’s π-electrons.

  • Retention of stereochemistry due to syn addition .

Dihydroxylation with Osmium Tetroxide (OsO₄)

OsO₄ adds syn-dihydroxyl groups across the double bond, yielding a vicinal diol. Catalytic OsO₄ with oxidizing agents like H₂O₂ improves safety and efficiency .

Key Data:

ParameterValue/OutcomeSource
SolventTetrahydrofuran (THF)
ByproductOveroxidation to ketones (minor)
StereoselectivitySyn addition

Mechanism:

  • Cyclic osmate ester intermediate forms via [3+2] cycloaddition.

  • Reductive cleavage with H₂S or NaHSO₃ releases the diol .

Thermal Decomposition Pathways

Heating this compound under specific conditions leads to carbene intermediates or diazo compounds, depending on solvent polarity :

Non-Polar Solvents (e.g., Chlorobenzene):

  • Dominant pathway: Carbene formation → rearrangement to cis/trans alkenes .

  • Minor pathway: Stabilized diazo intermediates (e.g., 1-phenyl-1-diazopentane) .

Polar Solvents (e.g., DMSO):

  • Diazo pathway predominates (up to 90% yield) .

Ozonolysis and Oxidative Cleavage

Ozonolysis cleaves the double bond, producing benzaldehyde and pentanal. The reaction follows a 1,3-dipolar cycloaddition mechanism :

Conditions:

  • Ozone (O₃) in CH₂Cl₂ at -78°C .

  • Reductive workup (e.g., Zn/H₂O) prevents overoxidation .

Products:

  • Benzaldehyde (C₆H₅CHO)

  • Pentanal (CH₃(CH₂)₃CHO)

Mechanistic and Industrial Insights

  • Steric Effects: The trans configuration reduces steric hindrance, favoring electrophilic additions at the double bond .

  • Industrial Relevance: Used in polymer precursors and fine chemical synthesis due to predictable reactivity .

  • Catalytic Challenges: Polar solvents stabilize intermediates but slow reaction kinetics in epoxidation .

Scientific Research Applications

Chemical Synthesis

Intermediate for Complex Molecules
trans-1-Phenyl-1-pentene serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for the formation of various derivatives that can exhibit desired biological activities or chemical properties .

Synthetic Methods
The synthesis of this compound can be achieved through several established methods:

  • Wittig Reaction : This involves the reaction of a phosphonium ylide with an aldehyde or ketone to yield alkenes. For this compound, benzyltriphenylphosphonium chloride can react with pentanal in the presence of a strong base like sodium hydride.
  • Suzuki-Miyaura Coupling : Another method involves coupling phenylboronic acid with a pentenyl halide using a palladium catalyst and a base, which is effective for synthesizing this compound on a larger scale.

Biological Applications

Drug Development
Research has indicated that derivatives of this compound are being explored for their potential therapeutic applications. Notably, studies suggest that certain derivatives may possess anti-inflammatory and anticancer properties. The ability to modify its structure allows researchers to tailor compounds for specific biological activities .

Industrial Applications

Polymer Production
In industrial settings, this compound is employed in the production of specialty polymers and resins. Its unique structural properties contribute to enhancing the physical characteristics of the final products, such as flexibility, strength, and thermal stability. This makes it valuable in manufacturing high-performance materials used in various applications from automotive to consumer goods .

Case Studies

Case Study 1: Synthesis of Pharmaceuticals
A study demonstrated the application of this compound as an intermediate in synthesizing novel anti-inflammatory drugs. The derivatives obtained showed promising results in preclinical trials, indicating significant activity against inflammatory pathways .

Case Study 2: Polymer Development
Another case involved the use of this compound in developing a new class of polymers with enhanced mechanical properties. The resulting materials exhibited improved durability and resistance to environmental degradation compared to traditional polymers .

Mechanism of Action

The mechanism of action for trans-1-Phenyl-1-pentene largely depends on the type of reaction it undergoes. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols . In reduction reactions, the double bond is hydrogenated to form an alkane. The phenyl group can also participate in electrophilic substitution reactions, where the aromatic ring reacts with electrophiles.

Comparison with Similar Compounds

4-Phenyl-1-pentene

  • Molecular Formula : C₁₁H₁₄
  • CAS Number : 10340-49-5
  • Key Differences : The phenyl group at the fourth carbon alters steric and electronic properties. This isomer likely exhibits a higher boiling point than trans-1-phenyl-1-pentene due to increased van der Waals interactions from the longer alkyl chain. However, both share low water solubility and similar flammability risks .

3-Phenyl-1-pentene

  • Molecular Formula : C₁₁H₁₄
  • CAS Number : 19947-22-9
  • This isomer may show distinct reactivity in polymerization due to the proximity of the phenyl group to the double bond .

Table 1: Comparison of Structural Isomers

Compound Molecular Formula CAS Number Key Structural Feature Reactivity Notes
This compound C₁₁H₁₄ Not provided Phenyl at C1, trans double bond High electrophilic addition potential
4-Phenyl-1-pentene C₁₁H₁₄ 10340-49-5 Phenyl at C4 Enhanced van der Waals interactions
3-Phenyl-1-pentene C₁₁H₁₄ 19947-22-9 Phenyl at C3 Altered polymerization kinetics

Chalcone Derivatives

trans-Benzylideneacetophenone (Chalcone)

  • Molecular Formula : C₁₅H₁₂O
  • CAS Number : 614-47-1
  • Key Differences: The conjugated α,β-unsaturated ketone system in chalcone enables strong UV absorption and fluorescence, unlike this compound. Chalcone derivatives are widely studied for medicinal applications (e.g., anticancer, antimicrobial) due to their bioactive enone structure .

Table 2: Chalcone vs. This compound

Property This compound trans-Benzylideneacetophenone
Molecular Weight 146.23 g/mol 208.26 g/mol
Functional Groups Alkene α,β-unsaturated ketone
Melting Point Not reported 55–58°C
Applications Organic synthesis Pharmaceuticals, optoelectronics

Polymeric Analogues

Poly(4-methyl-1-pentene)

  • CAS Number : 25068-26-2
  • Key Differences: This polymer exhibits high thermal stability (melting point ~235°C) and transparency, unlike monomeric this compound. It is used in medical devices and packaging, leveraging its inertness and gas permeability .

Biological Activity

trans-1-Phenyl-1-pentene is an organic compound with the molecular formula C11H14C_{11}H_{14}. It is classified as a terminal alkene due to the presence of a carbon-carbon double bond, specifically in the trans configuration, where the phenyl and pentyl groups are positioned on opposite sides of the double bond. This structural feature significantly influences its chemical properties and potential biological activities.

  • Molecular Weight : 146.23 g/mol
  • Boiling Point : Approximately 174°C
  • Density : 0.87 g/cm³
  • Solubility : Moderately soluble in organic solvents; insoluble in water.

The compound's reactivity is largely attributed to its double bond and phenyl group, making it a candidate for various chemical reactions, including electrophilic addition and polymerization.

The biological activity of this compound may involve:

  • Electrophilic Reactions : The double bond can participate in electrophilic addition reactions, potentially leading to interactions with biological macromolecules such as proteins and nucleic acids.
  • Formation of Reactive Intermediates : The oxidation of this compound can produce epoxides or diols, which may exhibit unique biological activities.

Case Studies and Research Findings

Several studies have been conducted to explore the reactivity and potential biological implications of this compound:

  • Study on Unimolecular Decomposition :
    • Tsang et al. investigated the unimolecular decomposition of large unsaturated molecules, including this compound. Their findings suggest that the compound can decompose under specific conditions, producing reactive species that may interact with biological systems .
  • Synthesis and Reactivity Studies :
    • Research has focused on synthesizing various derivatives of this compound through oxidation, reduction, and substitution reactions. These derivatives are being evaluated for their potential therapeutic effects.
  • Toxicological Assessments :
    • Preliminary toxicological assessments indicate that while this compound itself may not exhibit significant toxicity, its derivatives could have varying effects depending on their structure and reactivity .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameMolecular FormulaUnique Features
This compound C11H14C_{11}H_{14}Terminal alkene with a phenyl group
cis-1-Phenyl-1-pentene C11H14C_{11}H_{14}Cis configuration affects physical properties
Styrene C8H8C_{8}H_{8}Contains a vinyl group; widely used in polymers
2-Phenylpropene C9H12C_{9}H_{12}Different branching; alters reactivity

This table highlights how the structural differences influence both chemical behavior and potential applications.

Q & A

Q. How can the synthesis of trans-1-Phenyl-1-pentene be optimized for reproducibility?

Methodological Answer:

  • Experimental Design: Use retrosynthetic analysis to identify feasible routes (e.g., Wittig olefination or Heck coupling) and optimize reaction conditions (solvent polarity, temperature, catalyst loading). For example, AI-driven synthesis planning tools (e.g., Reaxys or Pistachio models) can predict viable pathways .
  • Key Variables: Monitor stereoselectivity by adjusting catalysts (e.g., chiral ligands in asymmetric synthesis) and reaction time. Validate purity via GC-MS or HPLC.
  • Reproducibility: Document all procedural details (e.g., solvent drying, inert atmosphere) as per guidelines for experimental rigor .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Primary Techniques:
    • NMR: Use 1^1H and 13^13C NMR to confirm alkene geometry (trans coupling constants, ~12–16 Hz) and phenyl group integration.
    • IR: Identify C=C stretching (~1640 cm1^{-1}) and aromatic C-H bending (~700 cm1^{-1}).
    • GC-MS: Verify molecular ion peaks (m/z 160.21) and fragmentation patterns.
  • Cross-Validation: Compare experimental spectra with computational predictions (e.g., DFT-based IR/NMR simulations) and reference databases (NIST Chemistry WebBook) .

Q. How do thermodynamic properties of this compound influence its reactivity?

Methodological Answer:

  • Data Sources: Extract enthalpy of formation (ΔHf\Delta H_f^\circ) and bond dissociation energies (BDEs) from thermochemical databases (NIST, PubChem) .
  • Computational Analysis: Use Gaussian or ORCA software for DFT calculations to predict stability under varying temperatures.
  • Experimental Validation: Perform calorimetry or kinetic studies to correlate computational predictions with observed reactivity (e.g., susceptibility to oxidation) .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported stereoselectivity for this compound synthesis?

Methodological Answer:

  • Hypothesis Testing: Compare competing mechanisms (e.g., radical vs. ionic pathways) using kinetic isotope effects (KIEs) or deuterium labeling.
  • Data Reconciliation: Analyze discrepancies in literature yields by reviewing reaction conditions (e.g., solvent dielectric effects, catalyst decomposition).
  • Advanced Spectroscopy: Employ in situ FTIR or Raman to monitor intermediate formation during synthesis .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for this compound derivatives?

Methodological Answer:

  • Purity Checks: Eliminate solvent or impurity artifacts via recrystallization or column chromatography.
  • Solvent Effects: Re-run NMR in deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) to assess hydrogen bonding or aggregation.
  • Collaborative Analysis: Cross-reference data with crystallographic structures (CCDC database) or computational models .

Q. What computational models best predict the catalytic activity of this compound in asymmetric reactions?

Methodological Answer:

  • Model Selection: Apply molecular dynamics (MD) simulations to study ligand-substrate interactions or transition state geometries.
  • Validation: Compare predicted enantiomeric excess (ee) with experimental HPLC results using chiral columns.
  • Software Tools: Use Schrödinger Suite or Avogadro for docking studies, referencing benchmarked parameters from Reaxys .

Q. How does this compound’s stability under extreme conditions (e.g., high pressure) affect its application in materials science?

Methodological Answer:

  • Stress Testing: Conduct accelerated aging experiments (e.g., 72 hrs at 100°C) and monitor degradation via TGA or DSC.
  • Structural Analysis: Use X-ray diffraction (XRD) to assess crystallinity changes post-stress.
  • Theoretical Modeling: Predict pressure-dependent phase transitions using equations of state (e.g., Peng-Robinson) .

Methodological Tables

Research Aspect Recommended Techniques Key References
Synthesis OptimizationRetrosynthetic AI, GC-MS validation
Stereochemical AnalysisNMR coupling constants, DFT simulations
Stability Under StressTGA, XRD, MD simulations

Guidelines for Rigorous Research

  • Data Reproducibility: Adhere to Beilstein Journal guidelines for experimental detail and supplementary material .
  • Conflict Resolution: Address contradictory data by re-examining variables (e.g., solvent purity) and consulting multi-institutional datasets .
  • Ethical Reporting: Cite primary literature and avoid overgeneralizing results beyond experimental scope .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.